Lipophilicity Enhancement: The Phenylethyl Group vs. Unsubstituted Pyrazole-3-carboxylic Acid
While direct cLogP data for 1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid is not publicly available, its design principle is firmly established. The addition of a 2-phenylethyl group to a pyrazole core is a recognized strategy to increase lipophilicity (logP) compared to the unsubstituted 1H-pyrazole-3-carboxylic acid [1]. This modification is intended to improve membrane permeability and enhance binding to hydrophobic pockets in target proteins, a critical factor in medicinal chemistry campaigns . The unsubstituted 1H-pyrazole-3-carboxylic acid (logP ~0.6) would be predicted to have significantly lower lipophilicity, thus altering its distribution profile.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Not available for this specific compound. Predicted to be significantly higher than baseline due to the phenylethyl moiety [1]. |
| Comparator Or Baseline | 1H-Pyrazole-3-carboxylic acid: Calculated logP ~0.6 [1]. |
| Quantified Difference | Qualitative inference only. The phenylethyl substitution is designed to increase logP, improving membrane permeability potential [1]. |
| Conditions | In silico prediction based on molecular structure and class trends. |
Why This Matters
Higher lipophilicity is a key differentiator for lead optimization, directly influencing in vitro permeability and in vivo distribution, making this compound a more attractive scaffold for CNS and intracellular targets.
- [1] Brullo, C., Bruno, O., Bondavalli, F., Schenone, S., Ranise, A., Arduino, N., ... & Dallegri, F. (2003). N-substituted ureas of ethyl 1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate as potent and selective IL-8 receptor inhibitors. Università degli Studi di Genova Institutional Repository. View Source
